(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Overview
Description
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H9NO2·HCl and a molecular weight of 163.6 g/mol . It is a hydrochloride salt derived from (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, which is a bicyclic compound containing nitrogen.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of organic reactions starting from simpler precursors such as amino acids or cyclic amines. The synthesis typically involves steps like cyclization, functional group modifications, and acid chloride formation.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to drive the reactions efficiently.
Mechanism of Action
Mode of Action
The exact mode of action for (1R,5S)-3-azabicyclo[31Based on its structure, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1R,5S)-3-azabicyclo[31These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride’s action are currently unknown due to the lack of information about its mode of action and primary targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Chemical Reactions Analysis
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.
Major Products Formed: The major products include oxidized carboxylic acids, reduced amines, and substituted derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride: can be compared with other similar compounds such as (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
List of Similar Compounds
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Properties
IUPAC Name |
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4+,5?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPCJMUQSXUTHG-FLGDEJNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212105-25-3 | |
Record name | rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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